molecular formula C16H22N2O2 B11025690 N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11025690
M. Wt: 274.36 g/mol
InChI Key: XNRWRYZFINWMSL-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a methylphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the reaction of tert-butylamine with a suitable precursor to form the pyrrolidine ringThe final step involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-tert-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-11-6-5-7-13(8-11)18-10-12(9-14(18)19)15(20)17-16(2,3)4/h5-8,12H,9-10H2,1-4H3,(H,17,20)

InChI Key

XNRWRYZFINWMSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC(C)(C)C

Origin of Product

United States

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